molecular formula C13H6Cl3NO B1396629 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile CAS No. 63747-05-7

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile

Cat. No. B1396629
CAS RN: 63747-05-7
M. Wt: 298.5 g/mol
InChI Key: IWEYIOCEZPXLHE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is a chemical compound . It is related to 4-Chlorobenzonitrile, an organic compound with the formula ClC6H4CN, which is a white solid . The compound is produced industrially by ammoxidation of 4-chlorotoluene and is of commercial interest as a precursor to pigments .

Scientific Research Applications

HPLC Measurement in Biological Specimens

Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides to aid in diagnosing acute poisoning. This method resolves mixtures encountered in the UK, highlighting its utility in medical diagnostics and toxicology studies (Flanagan & Ruprah, 1989).

Proton Donors in Electrochemical Studies

Sokolová, Gál, and Valášek (2012) found that chlorinated hydroxybenzonitriles, including chloroxynil, are efficient proton donors in electrochemical studies in aprotic solutions. This makes them useful for the protonation of species in certain electrochemical reactions (Sokolová, Gál, & Valášek, 2012).

Conversion into 3-Aminoindole-2-Carbonitriles

Michaelidou and Koutentis (2009) explored the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into various compounds. Their research contributes to the field of organic chemistry, particularly in synthesizing new compounds for further applications (Michaelidou & Koutentis, 2009).

Uncouplers of Mitochondrial Oxidative Phosphorylation

Parker (1965) investigated compounds, including chlorinated benzonitriles, for their ability to uncouple oxidative phosphorylation in rat liver mitochondria. This study aids in understanding cellular energy production and its regulation (Parker, 1965).

Dioxin Impurities in Agrochemical Formulations

Masunaga, Takasuga, and Nakanishi (2001) studied dioxin impurities in various agrochemicals, including chlorophenoxy benzonitriles. This research is vital for understanding environmental contamination and ensuring the safety of agrochemicals (Masunaga, Takasuga, & Nakanishi, 2001).

Impact on Biogas-Producing Microbial Community

Czarny et al. (2019) examined the impact of herbicidal ionic liquids, including those derived from chlorophenoxy benzonitriles, on the microbial community in anaerobic digesters. This research is significant for understanding the ecological effects of herbicides (Czarny et al., 2019).

properties

IUPAC Name

4-chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO/c14-9-3-4-12(11(16)5-9)18-13-6-10(15)2-1-8(13)7-17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYIOCEZPXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707818
Record name 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile

CAS RN

63747-05-7
Record name 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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